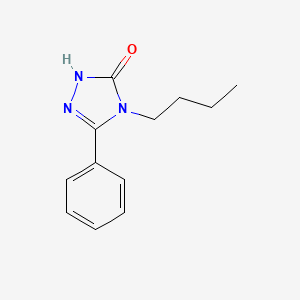

4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-butyl-3-phenyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-3-9-15-11(13-14-12(15)16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQELBTNRMQGZBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NNC1=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

An In-depth Technical Guide to the Synthesis and Characterization of 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Introduction

The 1,2,4-triazole nucleus is a foundational heterocyclic scaffold of paramount importance in medicinal chemistry and drug development.[1][2] Compounds incorporating this five-membered ring, which contains three nitrogen atoms, exhibit a vast spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[3][4][5] The 1,2,4-triazol-3-one (or urazole) core, in particular, serves as a versatile synthetic intermediate and a key pharmacophore in numerous bioactive molecules.[6][7] An analysis of FDA-approved pharmaceuticals reveals that nitrogen-containing heterocycles are present in 59% of unique small-molecule drugs, underscoring their significance.[8]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific derivative, This compound . Authored from the perspective of a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and causalities behind the experimental choices. Every protocol is designed as a self-validating system, ensuring that researchers can confidently replicate the results and unambiguously confirm the identity and purity of the target compound.

Part 1: Synthesis Methodology

Principle and Strategic Rationale

The synthesis of 4,5-disubstituted-1,2,4-triazol-3-ones is most reliably achieved through a two-step process involving the formation of an N,N'-disubstituted semicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. This strategy is favored for its high efficiency, operational simplicity, and the widespread availability of the requisite starting materials.

-

Step 1: Acyl Semicarbazide Formation. The synthesis commences with the nucleophilic addition of benzoyl hydrazide to butyl isocyanate. The lone pair on the terminal nitrogen of the hydrazide is a potent nucleophile that readily attacks the electrophilic carbon of the isocyanate. This reaction forms the key intermediate, 1-benzoyl-4-butylsemicarbazide. The choice of an aprotic solvent like tetrahydrofuran (THF) is deliberate; it effectively solubilizes the reactants without interfering with the isocyanate moiety, which would otherwise react with protic solvents like alcohols.

-

Step 2: Base-Catalyzed Cyclization. The formed acyl semicarbazide undergoes a base-catalyzed cyclodehydration. A strong base, such as sodium hydroxide in an alcoholic solvent, deprotonates one of the amide nitrogens. The resulting anion then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the benzoyl group. This cyclization event, followed by the elimination of a water molecule, yields the thermodynamically stable five-membered triazolone ring. This method is a well-established route for preparing urazole derivatives.[6]

Synthetic Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. scispace.com [scispace.com]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

- 6. Urazole synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical Characterization of 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous therapeutic agents due to its unique chemical properties and ability to engage in diverse biological interactions. This guide provides a comprehensive framework for the physicochemical characterization of a novel derivative, 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Molecular Formula: C₁₂H₁₅N₃O, Molecular Weight: 217.27 g/mol )[1][2]. As experimental data for this specific molecule is not widely published, this document serves as a proactive, methodology-focused whitepaper for researchers in drug discovery and development. It combines computational predictions with detailed, field-proven experimental protocols to establish a complete physicochemical profile, a critical step for assessing its drug-like potential and guiding formulation development.

Introduction and Strategic Importance

The 1,2,4-triazol-3-one nucleus is a privileged structure in pharmacology, known for its metabolic stability and role as a bioisosteric replacement for amide or ester groups. The introduction of a phenyl group at the 5-position and a butyl group at the 4-position creates a molecule with a specific balance of aromaticity, lipophilicity, and hydrogen bonding capability. Understanding the precise physicochemical properties of this compound is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide outlines the logical flow for characterizing such a novel entity, beginning with computational predictions to estimate its properties, followed by robust, self-validating experimental protocols for empirical determination.

Characterization Workflow Overview

The logical pathway for a comprehensive physicochemical assessment involves a multi-stage process. This ensures that computational resources are leveraged first to guide subsequent, more resource-intensive experimental work.

Caption: Shake-Flask solubility determination workflow.

Dissociation Constant (pKa) Determination

The pKa value is the pH at which a compound is 50% ionized. It is arguably one of the most important physicochemical parameters as it dictates solubility, lipophilicity, and binding interactions at different physiological pH values. Potentiometric titration is a highly accurate and reliable method for its determination. [3][4][5] Protocol: Potentiometric Titration [6][7]1. System Calibration: Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, and 10). 2. Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a concentration of approximately 1 mM. [3]If solubility is low, a co-solvent like methanol can be used, but the pKa must then be extrapolated back to 0% co-solvent. [4]3. Inert Atmosphere: Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases. 4. Titration: Place the solution in a jacketed vessel at constant temperature (25°C) with stirring. Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound). 5. Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. 6. Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.

Lipophilicity (logP / logD) Determination

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. The partition coefficient (logP) refers to the neutral species, while the distribution coefficient (logD) accounts for all ionization states at a given pH. Reverse-phase HPLC (RP-HPLC) offers a rapid and resource-sparing method to estimate these values. [8][9] Protocol: RP-HPLC Method [10][11]1. System Setup: Use a C18 column with a mobile phase consisting of a buffered aqueous phase (e.g., pH 7.4 phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). 2. Calibration Curve: Prepare a set of 5-7 reference standards with well-established logP values that bracket the expected logP of the analyte. Inject each standard under isocratic conditions (a fixed percentage of organic modifier) and record its retention time (t_R). 3. Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t₀) / t₀, where t₀ is the column dead time (determined by injecting a non-retained compound like uracil). 4. Generate Correlation: Plot the known logP values of the standards against their calculated log(k') values. A linear regression of this plot provides a calibration equation (logP = m * log(k') + c). 5. Analyte Measurement: Inject the target compound under the identical HPLC conditions and determine its log(k'). 6. Determine logD: Use the calibration equation to calculate the logD of the target compound at the pH of the mobile phase. This method is highly reproducible and suitable for high-throughput screening. [8][12]

Conclusion

The systematic approach detailed in this guide, progressing from in silico prediction to rigorous experimental validation, provides a robust framework for the complete physicochemical characterization of this compound. The resulting data—melting point, aqueous solubility, pKa, and logD—form the essential foundation for all subsequent stages of drug development, from lead optimization and formulation to predicting in vivo performance. Adherence to these validated protocols ensures the generation of high-quality, reliable data critical for making informed decisions in the complex process of bringing a new therapeutic agent to fruition.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

van der Schans, M., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

- Avdeef, A. (2002). Determination of logP coefficients via a RP-HPLC column. U.S. Patent No. 6,548,307 B2.

-

El-Gendy, A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

-

Harjanti, R. (2018). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. Retrieved from [Link]

- Li, A. P. (2003). High throughput HPLC method for determining Log P values. U.S. Patent No. 6,524,863 B1.

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Wilson, Z. E., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]

-

Fowles, D., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 125(15), 7057-7098. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

Kim, C. K., et al. (2013). Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. ResearchGate. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

-

Zhang, Y., et al. (2025). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv. Retrieved from [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of new 4-(5-R-1-phenyl-1H-1,2,4-triazol-3-yl)benzamides. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. Retrieved from [Link]

-

EPP Ltd. (n.d.). List of OECD Test Methods for Physico-Chemical Testing. Retrieved from [Link]

-

Fowles, D., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. University of Strathclyde. Retrieved from [Link]

-

Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]

-

Rizzi, A., et al. (2020). Advancing physicochemical property predictions in computational drug discovery. eScholarship.org. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

Küçükgüzel, I., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, Characterization, and Biological Evaluation Of-[3][6][8]Triazole-3yl]Sulfanyl Acetamide Derivative. Retrieved from [Link]

-

GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines P C C = / -. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Retrieved from [Link]

-

NIH. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Retrieved from [Link]

-

Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

NIH. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

Sources

- 1. This compound CAS#: [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 10. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. acdlabs.com [acdlabs.com]

Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spec) of 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

A Comprehensive Spectroscopic Guide to 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Foreword: The Imperative of Structural Verification

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Heterocyclic compounds, particularly those incorporating the 1,2,4-triazole scaffold, are of significant interest due to their diverse biological activities.[1] The subject of this guide, this compound (Molecular Formula: C₁₂H₁₅N₃O, Molecular Weight: 217.27 g/mol [2]), represents a classic example of this molecular architecture. Its proper identification and characterization are the foundation upon which all subsequent biological and physical property evaluations are built.

This document provides an in-depth analysis of the core spectroscopic techniques—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—as they apply to the structural elucidation of this target compound. The narrative moves beyond a simple recitation of data, delving into the rationale behind spectral patterns and the experimental considerations necessary to generate high-fidelity data. This guide is intended for researchers and professionals who require not just the "what," but the "why" behind spectroscopic analysis.

Molecular Structure and Synthesis Context

A foundational understanding of the molecule's assembly is crucial for interpreting its spectroscopic signature, as residual starting materials or byproducts from the synthesis can manifest as impurities. A common synthetic route involves the base-catalyzed cyclization of a substituted semicarbazide. For instance, refluxing 4-n-butyl-1-(benzoyl)semicarbazide in an aqueous sodium hydroxide solution yields the desired triazol-3-one product upon neutralization.[3] This context informs our analysis, prompting vigilance for potential uncyclized precursors in the obtained spectra.

Below is the chemical structure and a numbering scheme that will be used for spectral assignments throughout this guide.

Caption: Molecular structure and numbering scheme.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is dictated by the degree of shielding from the applied magnetic field, while spin-spin coupling reveals the number of neighboring protons.

Anticipated ¹H NMR Spectral Features

Based on the molecular structure, we anticipate five distinct proton environments:

-

Phenyl Group (C₂'–H to C₆'–H): These five aromatic protons will likely appear as a complex multiplet in the downfield region (δ 7.4–8.0 ppm) due to the electron-withdrawing nature of the triazole ring and overlapping coupling patterns.[4]

-

Butyl N-CH₂ (C₁''–H₂): These two protons are directly attached to a nitrogen atom, which deshields them. They are adjacent to another methylene group, so the signal is expected to be a triplet around δ 3.8–4.2 ppm.

-

Butyl Interior CH₂ Groups (C₂''–H₂ and C₃''–H₂): These four protons will appear as overlapping multiplets in the aliphatic region (δ 1.3–1.8 ppm). Their signals are more complex than simple triplets or quartets due to coupling with protons on both adjacent carbons.

-

Butyl Terminal CH₃ (C₄''–H₃): These three protons are in a typical alkyl environment and are adjacent to a single methylene group. This will result in a characteristic triplet, the most upfield signal in the spectrum, around δ 0.9 ppm.[5]

-

Triazole N-H: The proton on N2 will appear as a broad singlet. Its chemical shift is highly variable (typically δ 10–12 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Data Summary: Predicted ¹H NMR

| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration |

| N₂-H | 10.0 - 12.0 | Broad Singlet | 1H |

| C₂'–H, C₆'–H | 7.7 - 8.0 | Multiplet | 2H |

| C₃'–H, C₄'–H, C₅'–H | 7.4 - 7.6 | Multiplet | 3H |

| C₁''–H₂ | 3.8 - 4.2 | Triplet (t) | 2H |

| C₂''–H₂ | 1.6 - 1.8 | Multiplet (m) | 2H |

| C₃''–H₂ | 1.3 - 1.5 | Multiplet (m) | 2H |

| C₄''–H₃ | 0.9 - 1.0 | Triplet (t) | 3H |

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR data acquisition.

-

Sample Preparation: Accurately weigh 5–10 mg of the purified compound.

-

Solvent Choice: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is often a good choice for triazoles as it can help in observing exchangeable N-H protons).

-

Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, tune the probe to the correct frequency, and perform shimming to optimize magnetic field homogeneity.

-

Data Collection: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient for a sample of this concentration.

-

Processing: The resulting Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. The signals are then integrated to determine the relative number of protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. As the ¹³C isotope has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon appears as a single sharp line.

Anticipated ¹³C NMR Spectral Features

The structure has 12 carbon atoms, but due to symmetry in the phenyl group, we expect to see 10 distinct signals:

-

Carbonyl Carbon (C₃): The C=O group is highly deshielded and will appear far downfield, typically in the δ 155–160 ppm range.[6]

-

Triazole Ring Carbon (C₅): The other carbon in the triazole ring, bonded to the phenyl group, is also in an electron-poor environment and is expected around δ 148–152 ppm.

-

Phenyl Group Carbons (C₁'–C₆'): The six aromatic carbons will resonate in the δ 125–135 ppm region. The carbon directly attached to the triazole ring (C₁') will be a quaternary carbon and thus may have a weaker signal. The other carbons will appear as four distinct signals due to the plane of symmetry.[7][8]

-

Butyl Group Carbons (C₁''–C₄''): These four aliphatic carbons will appear in the upfield region. The carbon attached to the nitrogen (C₁'') will be the most downfield of the four (δ 40–45 ppm), with the remaining carbons appearing between δ 13–30 ppm.[9][10]

Data Summary: Predicted ¹³C NMR

| Assigned Carbons | Predicted δ (ppm) |

| C₃ (C=O) | 155 - 160 |

| C₅ (C-Ph) | 148 - 152 |

| C₁' (Quaternary) | 130 - 135 |

| C₂', C₆' | 128 - 130 |

| C₃', C₅' | 129 - 131 |

| C₄' | 126 - 128 |

| C₁'' (N-CH₂) | 40 - 45 |

| C₂'' | 28 - 32 |

| C₃'' | 19 - 22 |

| C₄'' (CH₃) | 13 - 15 |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the primary difference being the pulse program and acquisition time.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial.

-

Acquisition: Select a proton-decoupled ¹³C pulse program.

-

Data Collection: Due to the low natural abundance of ¹³C and its longer relaxation times, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are required to achieve a good signal-to-noise ratio.

-

Processing: The data is processed similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Anticipated IR Absorption Bands

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands:

-

N-H Stretch: A moderate to strong, somewhat broad absorption between 3100–3300 cm⁻¹ is expected for the N-H bond in the triazole ring.[11]

-

Aromatic C-H Stretch: A sharp, medium intensity peak will appear just above 3000 cm⁻¹.[11]

-

Aliphatic C-H Stretch: Strong, sharp peaks will appear just below 3000 cm⁻¹ corresponding to the C-H bonds of the butyl group.

-

C=O Stretch (Amide/Lactam): A very strong, sharp absorption is characteristic of the carbonyl group and is expected in the 1680–1720 cm⁻¹ region.[12]

-

C=N and C=C Stretches: The double bonds within the triazole and phenyl rings will produce several medium-to-strong absorptions in the 1450–1620 cm⁻¹ range.[13][14]

-

Aromatic C-H Bends: Out-of-plane bending vibrations for the monosubstituted benzene ring typically appear as strong bands in the 690–770 cm⁻¹ region.

Data Summary: Predicted Key IR Absorptions

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3020 - 3080 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=O Stretch | 1680 - 1720 | Strong, Sharp |

| C=N / C=C Stretches | 1450 - 1620 | Medium-Strong |

| Aromatic C-H Bend | 690 - 770 | Strong |

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Collection: Acquire the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Cleaning: After analysis, clean the crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Anticipated Fragmentation Pattern (EI-MS)

-

Molecular Ion (M⁺˙): The parent molecule will lose one electron to form the molecular ion. The peak corresponding to this ion will confirm the molecular weight of the compound (m/z = 217).

-

Key Fragmentation Pathways: The high-energy EI process will cause the molecular ion to fragment in predictable ways.

-

α-Cleavage: The bond between the first and second carbons of the butyl chain (C₁''-C₂'') is prone to cleavage, leading to the loss of a propyl radical (•C₃H₇) and formation of a fragment at m/z = 174.

-

McLafferty-type Rearrangement: A hydrogen atom from the butyl chain (at C₃'') can be transferred to the carbonyl oxygen, followed by cleavage of the C₁''-C₂'' bond, resulting in the loss of butene (C₄H₈) and a fragment at m/z = 161.

-

Loss of Butyl Radical: Cleavage of the N-C bond of the butyl group can lead to the loss of a butyl radical (•C₄H₉), resulting in a fragment at m/z = 160.

-

Ring Fragmentation: The triazole ring itself can fragment, often through the loss of stable neutral molecules like N₂ or HCN.[15][16] Fragmentation of the phenyl group can also occur, leading to characteristic ions like the phenyl cation at m/z = 77.

-

Diagram: Plausible EI-MS Fragmentation Pathway

Caption: Simplified fragmentation scheme for EI-MS analysis.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion: A Synergistic Approach to Certainty

No single spectroscopic technique can provide absolute structural proof. The power of this analytical suite lies in its synergy. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups (C=O, N-H). Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation. By integrating the data from these four distinct yet complementary analyses, a chemist can achieve an unambiguous and confident structural assignment of this compound, a critical step in advancing its study in medicinal chemistry or materials science.

References

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic characterization for 1,2,4-triazole 3. Retrieved from [Link]

-

ResearchGate. (n.d.). Frequencies of the Absorption Band Peaks (сm -1 ) in the Experimental and Theoretical IR Spectra of Triazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental (a)[17] and theoretical (b) IR spectra of triazole. Retrieved from [Link]

- Sravya, G., & et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. International Journal of Chemical and Pharmaceutical Sciences.

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds. Crystal Growth & Design. Retrieved from [Link]

- Abosadiya, H. M., et al. (2018). Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives. Journal of Molecular Structure, 1151, 315–326.

- Fulmer, G. R., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62(21), 7514-7515.

-

ResearchGate. (n.d.). 13C NMR spectra for (a) regular butyl rubber and (b) epoxidized butyl. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

YouTube. (2024). CHEM 2325 Module 3: ¹³C NMR Spectrum of Butyl Acetate/Relationship of Chemical Shift to Structure. Retrieved from [Link]

-

Semantic Scholar. (1991). Mass spectra of some 1,2,4-triazoles. Retrieved from [Link]

- Supporting Information. (n.d.). Copies of 1H and 13C NMR spectra.

-

IJRPC. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Retrieved from [Link]

-

University of Wisconsin. (n.d.). 1H NMR: Intermediate Level, Spectrum 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 1 H NMR spectrum of.... Retrieved from [Link]

-

NIH. (n.d.). 4-n-Butyl-3-(3-methylphenyl)-1H-1,2,4-triazol-5(4H)-one. Retrieved from [Link]

-

ScienceDirect. (n.d.). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. 4-n-Butyl-3-(3-methylphenyl)-1H-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. acdlabs.com [acdlabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. researchgate.net [researchgate.net]

- 12. ijrpc.com [ijrpc.com]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. elar.urfu.ru [elar.urfu.ru]

Crystal structure of 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

An In-Depth Technical Guide to the Crystal Structure of 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Foreword: Unveiling the Molecular Architecture of a Privileged Scaffold

The 1,2,4-triazole nucleus and its derivatives are cornerstones in modern medicinal chemistry, exhibiting a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] This therapeutic versatility stems from the unique electronic and steric features of the triazole ring, which can engage in various non-covalent interactions with biological targets such as enzymes and receptors.[1][4] The this compound is a representative member of this class, combining the rigid, aromatic triazolone core with flexible and hydrophobic butyl and phenyl substituents, making it a molecule of significant interest for drug design and development.

A definitive understanding of a molecule's three-dimensional structure is paramount for rational drug design. Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for elucidating atomic arrangements in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions.[5][6] This guide offers a comprehensive exploration of the crystal structure of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only the structural data but also the underlying experimental and computational methodologies, thereby offering a holistic view from synthesis to structural elucidation and analysis.

Synthesis and Spectroscopic Characterization

The journey to structural analysis begins with the synthesis of a pure, crystalline compound. The target molecule is typically synthesized via the base-catalyzed intramolecular cyclization of a corresponding 1-benzoyl-4-butylsemicarbazide precursor. This well-established route offers high yields and purity.

Synthetic Protocol

A robust method for synthesizing the title compound is adapted from established procedures for similar triazolone derivatives.[7][8]

-

Preparation of 1-Benzoyl-4-butylsemicarbazide:

-

Dissolve 1 mole of benzoyl hydrazide in a suitable solvent (e.g., anhydrous tetrahydrofuran).

-

Slowly add 1 mole of butyl isocyanate to the solution at 0°C with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from ethanol.

-

-

Cyclization to this compound:

-

Reflux a solution of the 1-benzoyl-4-butylsemicarbazide precursor (1 mole) in an aqueous solution of 5% sodium hydroxide for 5-7 hours.[7]

-

The causality here is that the hydroxide base facilitates the deprotonation and subsequent nucleophilic attack required for ring closure, a common mechanism for forming heterocyclic systems.

-

After cooling the reaction mixture to room temperature, carefully neutralize it with 6M hydrochloric acid until a precipitate forms.

-

Filter the solid precipitate, wash thoroughly with distilled water to remove inorganic salts, and dry under vacuum.

-

The final product can be further purified by recrystallization to yield high-quality crystals.

-

Spectroscopic Validation

Before proceeding to single-crystal studies, the identity and purity of the synthesized compound must be rigorously confirmed using standard spectroscopic techniques.[9][10]

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal characteristic signals for the butyl group protons (triplet for CH₃, multiplets for the three CH₂ groups), aromatic protons of the phenyl ring, and a broad singlet for the N-H proton of the triazole ring.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon (C=O) of the triazolone ring, the carbons of the phenyl and triazole rings, and the four carbons of the butyl chain.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected for the N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C=N stretching of the triazole ring.[2]

-

Mass Spectrometry (MS): The mass spectrum should display a prominent molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₂H₁₅N₃O, MW: 217.27).[11]

The Art and Science of Single Crystal Growth

The primary bottleneck in SCXRD is often the cultivation of a single crystal of suitable size and quality.[12][13] A high-quality crystal should be transparent, possess well-defined facets, and be free of cracks or defects when viewed under a microscope.[14] The process relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Crystallization Workflow

The selection of an appropriate crystallization technique is critical and depends on the compound's solubility and stability.[15]

Caption: Workflow for single crystal cultivation.

Recommended Crystallization Protocols

Protocol A: Slow Evaporation [14][16]

This is the simplest and most common method for organic compounds.[15]

-

Solvent Selection: Choose a solvent in which the compound is moderately soluble at room temperature (e.g., ethanol, methanol, or ethyl acetate).

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the selected solvent in a clean vial.

-

Evaporation Control: Cover the vial with parafilm and puncture it with a few small holes using a needle. This is a critical step to slow the rate of evaporation. Rapid evaporation leads to the formation of microcrystals or powder, which are unsuitable for SCXRD.[14][15]

-

Incubation: Leave the vial undisturbed in a vibration-free environment for several days to weeks.

-

Observation: Monitor periodically for crystal growth.

Protocol B: Vapor Diffusion [16]

This technique is highly effective when only small amounts of material are available and is excellent for generating high-quality crystals.

-

System Setup:

-

Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane or chloroform) in a small, open inner vial.

-

Place this inner vial inside a larger, sealed outer jar that contains a more volatile, poor solvent (the precipitant), such as n-hexane or diethyl ether.

-

-

Diffusion: The more volatile precipitant from the outer jar will slowly diffuse into the inner vial's solution.

-

Crystallization: This gradual increase in the concentration of the poor solvent reduces the compound's solubility, leading to slow, controlled crystallization. The process can be further slowed by placing the entire setup in a refrigerator.

Core Analysis: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[5] It involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.

SCXRD Experimental Workflow

Caption: Step-by-step workflow for SCXRD analysis.

Crystal Structure of a Close Analog: 4-n-Butyl-3-(3-methylphenyl)-1H-1,2,4-triazol-5(4H)-one

While a published structure for the exact title compound is not available, an extremely close analog, 4-n-Butyl-3-(3-methylphenyl)-1H-1,2,4-triazol-5(4H)-one, has been fully characterized.[7][17] Its structural parameters provide an authoritative basis for understanding the crystal structure of the target molecule. The primary difference is a methyl group on the phenyl ring, which is expected to have only a minor influence on the core molecular geometry and the primary hydrogen bonding motifs.

Table 1: Crystallographic Data and Structure Refinement Details [7]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₇N₃O |

| Formula Weight | 231.30 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 16.905 (5) |

| b (Å) | 18.139 (5) |

| c (Å) | 8.145 (2) |

| V (ų) | 2497.5 (11) |

| Z | 8 |

| Temperature (K) | 296 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg/m³) | 1.229 |

| Final R indices [I > 2σ(I)] | R1 = 0.046, wR2 = 0.106 |

| Goodness-of-fit (S) | 1.07 |

Decoding the Molecular Architecture

Molecular Conformation

In the crystal structure of the analog, the triazole and the methyl-substituted phenyl rings are not coplanar. They are twisted with respect to each other, exhibiting a dihedral angle of 56.63 (13)°.[7] This non-planar conformation is a common feature in such bi-aryl systems, arising from the need to minimize steric hindrance between the rings. The butyl group is expected to adopt a low-energy, extended (all-trans) conformation.

Supramolecular Assembly: The Hydrogen-Bonding Network

The most significant feature governing the crystal packing is a strong intermolecular hydrogen bond. The N-H group of the triazole ring acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor.[7] This N—H⋯O interaction links the molecules into infinite one-dimensional chains that propagate along the crystallographic c-axis. This self-validating system of repeating, directional bonds is the primary driver of the crystal's thermodynamic stability.

Caption: Intermolecular N-H···O hydrogen bonding.

Computational Modeling: A Theoretical Corroboration

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their properties.[18][19] For crystal structure analysis, DFT serves as an excellent tool to corroborate and expand upon experimental findings.

DFT Workflow for Structural Analysis

Caption: Workflow for DFT-based structural analysis.

Field-Proven Insights from DFT

-

Structural Validation: A geometry optimization of the isolated molecule in the gas phase using DFT can predict the bond lengths, angles, and dihedral angles.[20] Comparing these values with the experimental SCXRD data provides a powerful check on the quality of the crystal structure refinement. Discrepancies can highlight the influence of crystal packing forces (like the hydrogen bonding) on the molecular conformation.

-

Electronic Properties: DFT calculations can map the molecule's electrostatic potential surface, identifying electron-rich (negative potential, e.g., the carbonyl oxygen) and electron-poor (positive potential, e.g., the N-H proton) regions. This provides a theoretical basis for the observed hydrogen bonding and can be invaluable for drug development professionals in predicting how the molecule might interact with a protein's active site.

Conclusion and Implications for Drug Development

This technical guide has detailed the pathway to determining and understanding the crystal structure of this compound, using authoritative data from a closely related analog. The analysis reveals a molecule with a distinct non-planar conformation and a crystal packing dominated by strong, directional N—H⋯O hydrogen bonds that form one-dimensional chains.

For drug development professionals, this structural knowledge is critical. The defined conformation and the identification of key hydrogen bond donors (N-H) and acceptors (C=O) provide a precise blueprint for structure-activity relationship (SAR) studies. Understanding these fundamental interactions allows for the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties, ultimately accelerating the discovery of novel therapeutics based on the versatile 1,2,4-triazol-3-one scaffold.

References

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2456-2485. [Link]

-

University of Southampton. Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

-

Unknown Author. (n.d.). Crystallization of small molecules. ICMAB. [Link]

-

Oreate AI Blog. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1605–1610. [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]

-

Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. ResearchGate. [Link]

-

University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry. [Link]

-

Faria, J. V., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 882289. [Link]

-

Li, Y., et al. (2021). Application of triazoles in the structural modification of natural products. Future Medicinal Chemistry, 13(12), 1137-1154. [Link]

-

Murti, Y., et al. (2012). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. International Journal of ChemTech Research, 4(1), 149-156. [Link]

-

Music, M., et al. (2019). First Principles Density Functional Theory Prediction of the Crystal Structure and the Elastic Properties of Mo2ZrB2 and Mo2HfB2. Materials, 12(18), 2993. [Link]

-

ResearchGate. (2025). Recent Researches in Triazole Compounds as Medicinal Drugs. [Link]

-

Verma, K. K., & Singh, U. K. (2024). Biological Activities of Various Triazolone Derivatives. Drug Discovery and Development, 1(2), 64-88. [Link]

-

ResearchGate. (2025). Recent Developments in the Synthesis of Triazoles and Their Applications in Antibacterial Drug Discovery. [Link]

-

Akhtar, T., et al. (2008). 4-n-Butyl-3-(3-methylphenyl)-1H-1,2,4-triazol-5(4H)-one. Acta Crystallographica Section E, 64(Pt 8), o1388. [Link]

-

ResearchGate. (n.d.). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. [Link]

-

Wikipedia. (n.d.). Density functional theory. [Link]

-

Abosadiya, H. M., et al. (2018). Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives. Journal of Molecular Structure, 1151, 315–326. [Link]

-

Clark, S. J., et al. (2014). Density functional theory in the solid state. Philosophical Transactions of the Royal Society A, 372(2011), 20130270. [Link]

-

ResearchGate. (n.d.). Spectroscopic characterization for 1,2,4-triazole 3. [Link]

-

Smith, B. J. (2007). Density Functional Theory as a Tool in Structure Evaluation. Australian Journal of Chemistry, 60(6), 383-387. [Link]

-

Unknown Author. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [Link]

-

Hasnip, P. J., et al. (n.d.). An Introduction to Density Functional Theory. Imperial College London. [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. [Link]

-

ResearchGate. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. [Link]

-

Bektas, H., et al. (2015). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 20(8), 13686–13702. [Link]

-

Kelly, C. M., et al. (2016). (4-Butyl-1-ethyl-1,2,4-triazol-5-ylidene)rhodium(I) tetrafluoridoborate. Acta Crystallographica Section E, 72(Pt 1), 60–62. [Link]

-

Valkonen, A., et al. (2014). Crystal structure of 4,4-dibutyl-2-phenyl-3,4-dihydroquinazoline. Acta Crystallographica Section E, 70(Pt 10), o1100. [Link]

-

ResearchGate. (2025). 4-n-Butyl-3-(3-methylphenyl)-1H-1,2,4-triazol-5(4H)-one. [Link]

-

ResearchGate. (2025). Structural features of 2-((4,5-Diphenyl-4h-1,2,4-Triazol-3-Yl)Thio)-1-(3-Methyl-3- phenylcyclobutyl)Ethanone : X-Ray diffraction and DFT calculations. [Link]

-

Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

-

Bălăşoiu, A. M., et al. (2021). Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. Molecules, 26(16), 4983. [Link]

-

Plech, T., et al. (2014). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 19(5), 6096–6113. [Link]

Sources

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 3. hkbpublications.com [hkbpublications.com]

- 4. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-n-Butyl-3-(3-methylphenyl)-1H-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. elar.urfu.ru [elar.urfu.ru]

- 10. tsijournals.com [tsijournals.com]

- 11. scbt.com [scbt.com]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 15. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 16. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Density functional theory - Wikipedia [en.wikipedia.org]

- 19. royalsocietypublishing.org [royalsocietypublishing.org]

- 20. connectsci.au [connectsci.au]

An In-depth Technical Guide to the Tautomerism of 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Abstract

The phenomenon of tautomerism in heterocyclic compounds is of profound importance in the fields of medicinal chemistry and drug development, as the predominant tautomeric form can dictate a molecule's biological activity, physicochemical properties, and interaction with biological targets. This technical guide provides a comprehensive examination of the potential tautomeric equilibria in 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, a representative member of the 1,2,4-triazol-3-one class of heterocycles. We will explore the structural nuances of the potential oxo, hydroxy, and zwitterionic tautomers. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis grounded in established spectroscopic and computational methodologies. Detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and computational modeling using Density Functional Theory (DFT) are presented to provide a robust framework for the definitive characterization of the tautomeric landscape of this molecule and its analogs.

Introduction: The Significance of Tautomerism in 1,2,4-Triazol-3-ones

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry.[1] In the realm of heterocyclic chemistry, particularly within drug discovery, understanding and controlling tautomeric forms is critical. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[2][3] For 1,2,4-triazol-3-one systems, the potential for amide-imidol tautomerism introduces significant complexity and opportunity.[4] The position of a labile proton can dramatically alter the molecule's hydrogen bonding capacity, polarity, and shape, thereby influencing its binding affinity to enzymes and receptors.

This compound presents a model system for investigating this phenomenon. The substituents at the N4 (butyl) and C5 (phenyl) positions modulate the electronic and steric environment of the triazole core, influencing the relative stability of the possible tautomers. A thorough characterization of its tautomeric state is paramount for predicting its chemical reactivity, metabolic fate, and potential as a pharmacophore.

Potential Tautomeric Forms of this compound

The core structure of this compound allows for the existence of several potential tautomers through prototropic shifts. The primary equilibrium to consider is the amide-imidol tautomerism, with the additional possibility of a zwitterionic form.

-

The Oxo (Amide) Form (2H-tautomer): This is the keto form, formally named this compound. Theoretical studies on related 5-substituted 2,4-dihydro-1,2,4-triazol-3-ones suggest that the keto tautomer is often the most stable form in both the gas phase and in solution.[5]

-

The Hydroxy (Imidol) Form (1H-tautomer): This enol-like form, 3-hydroxy-4-butyl-5-phenyl-1H-1,2,4-triazole, arises from the migration of the proton from the N2 to the exocyclic oxygen atom. This transformation alters the aromaticity of the triazole ring.[5]

-

The Zwitterionic (Betaine) Form: A charge-separated zwitterionic or betaine structure can also be considered. While often assumed to be energetically unfavorable, such forms can have comparable aromaticity to their neutral counterparts and should not be disregarded in tautomeric equilibria studies.[6]

The equilibrium between these forms is influenced by factors such as the solvent polarity, temperature, and pH.

Caption: Potential tautomeric equilibria for this compound.

A Multi-pronged Approach to Tautomer Characterization

A definitive elucidation of the tautomeric landscape requires a synergistic approach, combining the predictive power of computational chemistry with the empirical evidence from spectroscopic techniques. This ensures a self-validating system where theoretical models are corroborated by experimental data.

Caption: Integrated workflow for the investigation of tautomerism.

Experimental Protocols for Tautomer Elucidation

The following protocols are designed to provide robust, reproducible data for the characterization of the tautomeric forms of this compound in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for studying tautomerism in solution. The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the local electronic environment, which differs significantly between the oxo, hydroxy, and zwitterionic forms. For instance, the ¹³C chemical shift of the C3 carbon is expected to be significantly different in the keto (C=O) versus the hydroxy (C-OH) tautomer.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve in 0.6 mL of a range of deuterated solvents to assess solvent effects (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). DMSO is particularly useful as it can act as a hydrogen bond acceptor, potentially stabilizing the hydroxy form, while chloroform is less polar.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum at 25 °C.

-

Observe the chemical shift and integration of the N-H proton. In the case of rapid exchange, this signal may be broad or not observed. In the hydroxy tautomer, an O-H signal would be expected.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Pay close attention to the chemical shift of the C3 and C5 carbons. The C3 carbonyl carbon in the oxo form is expected to resonate around 160-170 ppm, whereas in the hydroxy form, this carbon, now attached to an -OH group, would shift upfield.

-

-

¹⁵N NMR Acquisition (if available):

-

Acquire a ¹⁵N NMR spectrum. The nitrogen chemical shifts are highly indicative of their hybridization state (sp² vs. sp³) and protonation state, providing direct evidence for the location of the labile proton.

-

-

Variable Temperature (VT) NMR:

-

Acquire ¹H spectra at a range of temperatures (e.g., from -20 °C to 80 °C).

-

Changes in the spectra, such as the sharpening or coalescence of peaks, can provide information about the rate of tautomeric interconversion.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: The electronic transitions, and thus the UV-Vis absorption spectra, are dependent on the conjugated system of the molecule. The oxo and hydroxy tautomers possess different chromophores and are expected to exhibit distinct absorption maxima (λ_max). This technique is particularly useful for quantifying the ratio of tautomers in solution under different conditions.

Protocol:

-

Solvent Selection: Prepare stock solutions of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

-

Spectrum Acquisition:

-

Prepare a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) from the stock solutions.

-

Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm.

-

-

Data Analysis:

-

Identify the λ_max for each solvent. A significant shift in λ_max with solvent polarity (solvatochromism) can indicate a change in the predominant tautomeric form.

-

Comparison with the simulated spectra from computational models can aid in assigning the observed peaks to specific tautomers.[3]

-

Single-Crystal X-ray Crystallography

Causality: X-ray crystallography provides unambiguous structural information in the solid state. It allows for the precise determination of bond lengths and the location of all atoms, including hydrogen atoms, definitively identifying the tautomeric form present in the crystal lattice.

Protocol:

-

Crystal Growth:

-

Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate).

-

-

Data Collection and Structure Refinement:

-

Mount a suitable crystal on a diffractometer.

-

Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Solve and refine the crystal structure.

-

-

Structural Analysis:

-

Examine the C3-O and C3-N bond lengths. A short C3-O bond is indicative of a carbonyl group (oxo form), while a longer C-O bond and a shorter C-N bond would suggest the hydroxy form.

-

Locate the labile hydrogen atom in the difference Fourier map to confirm its position on N2 (oxo) or the exocyclic oxygen (hydroxy).

-

Computational Modeling Protocol

Causality: Computational chemistry, particularly DFT, allows for the calculation of the relative thermodynamic stabilities (Gibbs free energies) of all possible tautomers.[7] By modeling the system in both the gas phase and in solution (using a Polarizable Continuum Model - PCM), we can predict the most stable tautomer under different conditions and rationalize the experimental findings.

Protocol:

-

Structure Preparation:

-

Build the 3D structures of the oxo, hydroxy, and zwitterionic tautomers of this compound.

-

-

Geometry Optimization and Frequency Calculations:

-

Perform geometry optimizations for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[5]

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).

-

-

Solvation Modeling:

-

Re-optimize the geometries in the presence of a solvent using a PCM, corresponding to the solvents used in the experimental studies (e.g., water, DMSO, chloroform).

-

-

Energy Analysis:

-

Calculate the relative Gibbs free energies (ΔG) of the tautomers in the gas phase and in each solvent. The tautomer with the lowest ΔG is predicted to be the most stable.

-

-

Spectra Simulation:

-

Using the optimized geometries, simulate the ¹³C and ¹H NMR chemical shifts (using the GIAO method) and the UV-Vis electronic transitions (using TD-DFT).

-

These simulated spectra can be directly compared with the experimental data to aid in the assignment of tautomeric forms.

-

Data Interpretation and Expected Outcomes

By integrating the results from the experimental and computational studies, a comprehensive picture of the tautomerism of this compound can be constructed.

| Technique | Expected Outcome for Predominant Oxo Form | Expected Outcome for Predominant Hydroxy Form |

| ¹H NMR | N-H proton signal (potentially broad). | O-H proton signal. |

| ¹³C NMR | C3 signal at ~160-170 ppm (C=O). | C3 signal shifted upfield (C-OH). |

| UV-Vis | Absorption maximum corresponding to the oxo chromophore. | A different absorption maximum for the hydroxy chromophore. |

| X-ray | Short C3=O bond (~1.22 Å). H on N2. | Longer C3-O bond (~1.34 Å). H on exocyclic O. |

| DFT (ΔG) | Lowest calculated Gibbs free energy. | Lowest calculated Gibbs free energy. |

It is anticipated that for this compound, the oxo form will be the predominant tautomer in less polar solvents and in the solid state. However, in polar, protic solvents, the population of the hydroxy tautomer may increase due to favorable hydrogen bonding interactions. The zwitterionic form is generally expected to be of higher energy, but its potential contribution should be evaluated based on the computational results.

Conclusion

The study of tautomerism in drug-like molecules such as this compound is not merely an academic exercise but a critical component of rational drug design. The integrated approach of advanced spectroscopy and high-level computational modeling, as outlined in this guide, provides a robust and self-validating framework for unequivocally determining the predominant tautomeric forms and understanding their equilibrium dynamics. The insights gained from such studies are invaluable for predicting molecular properties, understanding structure-activity relationships, and ultimately, for the development of safer and more effective therapeutic agents.

References

-

Dabbagh, H. A., Rasti, E., & Najafi Chermahini, A. (2010). Theoretical studies on tautomerism of triazole derivatives in the gas phase and solution. Journal of Molecular Structure: THEOCHEM, 947(1–3), 92–100. [Link]

-

Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. [Link]

-

Bird, C. W. (1994). Heteroaromaticity. 9. The role of zwitterions in the tautomerism of hydroxy- and mercaptoheterocycles. Heterocycles, 37(1), 249. [Link]

-

Pylypenko, O. O., Okovytyy, S. I., Sviatenko, L. K., Voronkov, E. O., Shabelnyk, K. P., & Kovalenko, S. I. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1955–1966. [Link]

-

ResearchGate. (2022). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. [Link]

-

Latypova, E. R., Gimalova, F. A., Sapozhnikov, S. V., & Bobrovsky, A. I. (2020). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 25(22), 5434. [Link]

-

ResearchGate. (n.d.). Amide‐iminol tautomerization as a typical example of prototropic tautomerism. [Link]

-

Islyaikin, M. K., Danilova, E. A., & V’yugin, A. I. (2018). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 122(28), 5971–5979. [Link]

-

da Silva, J. F. M., & da Silva, M. C. B. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1369324. [Link]

-

Al-Warhi, T., Al-qurashi, A., & Al-shammari, M. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5485. [Link]

Sources

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub. On tautomerism of 1,2,4-triazol-3-ones / Computational and Theoretical Chemistry, 2015 [sci-hub.box]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Sci-Hub. Theoretical studies on tautomerism of triazole derivatives in the gas phase and solution / Journal of Molecular Structure: THEOCHEM, 2010 [sci-hub.box]

An In-depth Technical Guide on the Solubility and Stability of 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

<_- an="" in-depth="" technical="" guide="" on="" the="" solubility="" and="" stability="" of="" 4-butyl-5-phenyl-2,4-dihydro-3h-1,2,4-triazol-3-one="" --="">

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a heterocyclic compound of interest in pharmaceutical research. The document outlines detailed methodologies for determining the solubility profile in various organic solvents and aqueous systems of different pH values. Furthermore, it delves into the stability of the compound under forced degradation conditions, including hydrolytic, oxidative, photolytic, and thermal stress, in accordance with ICH guidelines.[1][2] The insights presented herein are critical for researchers, scientists, and drug development professionals to establish a robust foundation for formulation development, analytical method validation, and prediction of the compound's shelf-life.

Introduction

This compound belongs to the 1,2,4-triazole class of heterocyclic compounds. Triazole derivatives are known for a wide range of biological activities and are integral scaffolds in medicinal chemistry.[3][4] The physicochemical properties, particularly solubility and stability, are paramount in the early stages of drug development.[5][6] These parameters directly influence the bioavailability, formulation design, and overall therapeutic efficacy of a potential drug candidate. A thorough understanding of how this compound behaves in different solvent systems and under various stress conditions is essential for its advancement through the development pipeline.

This guide is structured to provide both theoretical grounding and practical, step-by-step protocols. We will first explore the systematic determination of the compound's solubility profile, followed by a detailed examination of its intrinsic stability through forced degradation studies. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout to ensure scientific integrity and reproducibility.

Physicochemical Properties of this compound

While specific experimental data for the title compound is not extensively available in public literature, we can infer some of its properties based on its structural analogues and the general characteristics of 1,2,4-triazole derivatives.

-

Structure: The molecule contains a 1,2,4-triazol-3-one core, a phenyl ring, and a butyl group. The presence of the phenyl and butyl groups suggests a degree of lipophilicity, which will influence its solubility in organic solvents. The triazole ring itself contains nitrogen atoms that can participate in hydrogen bonding, potentially affording some aqueous solubility.

-

Aromaticity and Stability: The 1,2,4-triazole ring is aromatic and generally stable.[7] However, the overall stability of the molecule can be influenced by the substituents and the surrounding environment.[8]

-

Tautomerism: 1,2,4-triazole derivatives can exhibit tautomerism, which can affect their physicochemical properties, including solubility and interaction with biological targets.[9]

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor that affects its absorption and bioavailability. A comprehensive solubility profile across a range of solvents with varying polarities and pH is essential for formulation development.

Rationale for Solvent Selection

The choice of solvents is dictated by the need to understand the compound's behavior in both non-polar and polar environments, as well as in aqueous systems that mimic physiological conditions. The selected solvents cover a spectrum of polarity and hydrogen bonding capabilities.

Experimental Protocol: Equilibrium Solubility Measurement

This protocol describes the shake-flask method, a gold-standard technique for determining equilibrium solubility.

Materials:

-

This compound (analytical standard)

-

Selected solvents (see Table 1)

-

Buffer solutions (pH 2, 4, 7, 9)[8]

-

Vials with screw caps

-

Shaking incubator

-

Analytical balance

-

HPLC-UV system or a validated analytical method for quantification

Procedure:

-

Preparation: Add an excess amount of the compound to a series of vials.

-

Solvent Addition: Add a known volume of each selected solvent or buffer to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution appropriately and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Express the solubility in mg/mL or µg/mL.

Data Presentation: Solubility Profile

The following table summarizes the expected solubility of this compound in various solvents. Note: The data presented here is hypothetical and for illustrative purposes.

| Solvent/Aqueous System | Polarity Index | Expected Solubility (mg/mL) at 25°C |

| Non-Polar Solvents | ||

| n-Hexane | 0.1 | < 0.1 |

| Toluene | 2.4 | 5 - 10 |

| Polar Aprotic Solvents | ||

| Dichloromethane | 3.1 | 10 - 20 |

| Acetone | 5.1 | > 50 |

| Acetonitrile | 5.8 | > 50 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 |

| Polar Protic Solvents | ||

| Ethanol | 4.3 | 20 - 40 |

| Methanol | 5.1 | 30 - 60 |

| Water | 10.2 | < 0.1 |

| Aqueous Buffers | ||

| pH 2.0 (0.01 N HCl) | - | < 0.1 |

| pH 4.0 (Acetate Buffer) | - | < 0.1 |

| pH 7.0 (Phosphate Buffer) | - | < 0.1 |

| pH 9.0 (Borate Buffer) | - | 0.1 - 0.5 |

Interpretation of Results: The low solubility in non-polar solvents like n-hexane and higher solubility in polar aprotic solvents like DMSO and acetone is anticipated due to the presence of the polar triazole ring. The limited aqueous solubility is expected given the non-polar butyl and phenyl substituents. A slight increase in solubility at higher pH may suggest weak acidic properties of the triazolone ring.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[6][10] These studies are performed under conditions more severe than accelerated stability testing.

Logical Framework for Stress Testing

The selection of stress conditions is based on ICH guidelines and aims to simulate the potential environmental challenges the compound might encounter during its lifecycle.[1][2][11]

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Forced Degradation

A validated stability-indicating HPLC method is essential for these studies to separate the parent compound from its degradation products.

4.2.1. Hydrolytic Degradation

Procedure:

-

Prepare solutions of the compound in 0.1 N HCl, water, and 0.1 N NaOH at a known concentration (e.g., 1 mg/mL).

-

Incubate the solutions at an elevated temperature (e.g., 60°C) and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

4.2.2. Oxidative Degradation

Procedure:

-

Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature and analyze at different time intervals.

4.2.3. Thermal Degradation

Procedure:

-

Expose the solid compound to dry heat (e.g., 60°C) in a stability chamber.

-

Analyze samples at specified time points.

4.2.4. Photolytic Degradation

Procedure:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13]

-

Analyze the samples and compare them to a dark control.

Data Presentation: Stability Profile

The following table presents a hypothetical summary of the forced degradation results.

| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Number of Degradants |

| Hydrolysis | ||||

| Acidic | 0.1 N HCl, 60°C | 24 h | ~15% | 2 |

| Neutral | Water, 60°C | 24 h | < 5% | 1 |

| Basic | 0.1 N NaOH, 60°C | 8 h | ~25% | 3 |